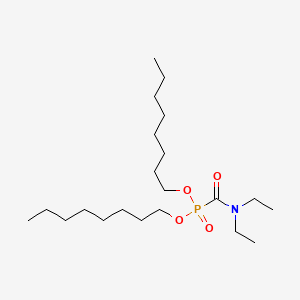

Dioctyl (diethylamino)carbonylphosphonate

Description

Dioctyl (diethylamino)carbonylphosphonate (CAS 1933-57-9) is a phosphonate derivative featuring a diethylamino group and a carbonyl moiety attached to the phosphorus center. Phosphonates are organophosphorus compounds characterized by a direct carbon-phosphorus (C–P) bond, which confers exceptional hydrolytic stability compared to phosphate esters.

Properties

CAS No. |

1933-57-9 |

|---|---|

Molecular Formula |

C21H44NO4P |

Molecular Weight |

405.6 g/mol |

IUPAC Name |

1-dioctoxyphosphoryl-N,N-diethylformamide |

InChI |

InChI=1S/C21H44NO4P/c1-5-9-11-13-15-17-19-25-27(24,21(23)22(7-3)8-4)26-20-18-16-14-12-10-6-2/h5-20H2,1-4H3 |

InChI Key |

WMLWCCYCFTXZFU-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCOP(=O)(C(=O)N(CC)CC)OCCCCCCCC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of dioctyl (diethylamino)carbonylphosphonate typically involves the reaction of dioctyl phosphite with diethylamino carbonyl chloride under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and hydrolysis of the reactants. The reaction mixture is then purified using standard techniques such as distillation or chromatography to obtain the desired product .

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale reactions using similar synthetic routes. The process is optimized for high yield and purity, often employing continuous flow reactors and automated systems to ensure consistent quality. The use of advanced purification techniques, such as high-performance liquid chromatography (HPLC), is common to achieve the required product specifications .

Chemical Reactions Analysis

Types of Reactions

Dioctyl (diethylamino)carbonylphosphonate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form phosphonic acid derivatives.

Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

Substitution: The diethylamino group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions include phosphonic acid derivatives, alcohols, and substituted phosphonates. These products have various applications in different fields, including pharmaceuticals and agrochemicals .

Scientific Research Applications

Dioctyl (diethylamino)carbonylphosphonate has several scientific research applications:

Chemistry: It is used as a reagent in organic synthesis and as a ligand in coordination chemistry.

Biology: The compound is studied for its potential as a biochemical probe and in enzyme inhibition studies.

Medicine: Research is ongoing into its potential use as a drug delivery agent and in the development of new pharmaceuticals.

Industry: It is used in the production of flame retardants, plasticizers, and other specialty chemicals

Mechanism of Action

The mechanism of action of dioctyl (diethylamino)carbonylphosphonate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can affect various biochemical pathways, leading to changes in cellular functions. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Structural and Functional Differences

- Substituent Effects: The diethylamino-carbonyl group in the target compound distinguishes it from simpler alkyl or halogenated phosphonates. This moiety may enhance metal-coordination capabilities (e.g., in catalysis) or bioactivity, as aminophosphonates are known for enzyme inhibition . Halogenated analogs (e.g., Diethyl [chloro(difluoro)methyl]phosphonate) exhibit higher electrophilicity, making them suitable for nucleophilic substitutions or as intermediates in organofluorine chemistry . Aromatic phosphonates (e.g., Diethyl 2-oxo-2-arylethylphosphonates) are often synthesized via Arbuzov-type reactions and serve as precursors to bioactive heterocycles .

- Michaelis-Arbuzov reactions : Trialkyl phosphites reacting with alkyl halides (e.g., synthesis of Diethyl 2-oxo-2-arylethylphosphonates using triethylphosphite and bromo ketones) .

- Diazo transfer: Employing sulfonyl azides for introducing amino groups (e.g., α-diazocarbonyl phosphonates) .

- Physical Properties: Lipophilicity increases with longer alkyl chains (e.g., dioctyl esters vs. diethyl esters), affecting solubility in organic matrices . Ionic derivatives like Diethyl(aminomethyl)phosphonate oxalate exhibit higher water solubility due to salt formation .

Biological Activity

Dioctyl (diethylamino)carbonylphosphonate, with the chemical formula C21H44NO4P, is an organophosphorus compound notable for its diverse applications in chemistry, biology, and industry. This article delves into its biological activity, exploring its mechanisms, potential therapeutic uses, and relevant research findings.

This compound has a unique structure that includes a phosphonate group attached to a diethylamino carbonyl moiety. The molecular weight is approximately 405.6 g/mol, and it is classified under organophosphorus compounds. The compound's structure is critical for its biological interactions and activities.

| Property | Value |

|---|---|

| CAS No. | 1933-57-9 |

| Molecular Formula | C21H44NO4P |

| Molecular Weight | 405.6 g/mol |

| IUPAC Name | 1-dioctoxyphosphoryl-N,N-diethylformamide |

| InChI Key | WMLWCCYCFTXZFU-UHFFFAOYSA-N |

The biological activity of this compound primarily involves its interaction with specific enzymes and biochemical pathways. Research indicates that this compound can inhibit certain enzymes by binding to their active sites, which subsequently alters various metabolic processes within cells. This inhibition can lead to significant changes in cellular functions, making it a valuable compound for biochemical studies.

Biological Applications

- Enzyme Inhibition : this compound has been studied for its potential to inhibit enzymes involved in various metabolic pathways. For instance, it may affect phosphatase activity, which is crucial in signal transduction pathways.

- Drug Delivery Systems : The compound shows promise as a drug delivery agent due to its ability to modify the solubility and bioavailability of pharmaceutical compounds.

- Biochemical Probes : Its unique structure allows it to serve as a biochemical probe in research settings, aiding in the study of enzyme mechanisms and interactions.

Study 1: Enzyme Inhibition

In a study examining the inhibitory effects of this compound on phosphatase enzymes, researchers found that the compound significantly reduced enzyme activity in vitro. The inhibition was dose-dependent, indicating potential therapeutic applications in conditions where phosphatase activity is dysregulated.

Study 2: Drug Delivery

A recent investigation explored the use of this compound as a carrier for anticancer drugs. The results demonstrated enhanced cellular uptake and improved therapeutic efficacy compared to standard delivery methods. This suggests that the compound could be developed into effective drug delivery systems.

Study 3: Toxicological Assessment

Toxicological studies have assessed the safety profile of this compound. Results indicated low toxicity levels in mammalian cell lines, supporting its potential use in pharmaceutical applications.

Comparative Analysis with Similar Compounds

This compound can be compared with other organophosphorus compounds based on their biological activities:

| Compound | Biological Activity | Unique Features |

|---|---|---|

| Dioctyl sebacate | Plasticizer; low toxicity | Commonly used in plastics |

| Diisodecyl adipate | Lubricant; moderate toxicity | Used in industrial applications |

| Dioctyl azelate | Plasticizer; low environmental impact | Biodegradable properties |

This compound stands out due to its dual role as an enzyme inhibitor and drug delivery agent, which is not commonly found in similar compounds.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.